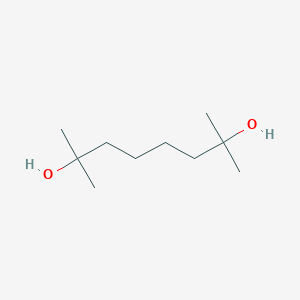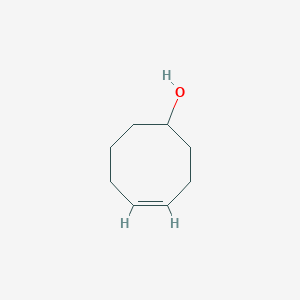
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol. This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a sulfone group (1,1-dioxide) and specific alkyl substituents at the 4 and 5 positions of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide typically involves the oxidation of the corresponding thiophene derivative. One common method includes the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Corresponding sulfides.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, lacking the sulfone group and specific alkyl substituents.
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-: The corresponding sulfide without the sulfone group.
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1-oxide: The sulfoxide derivative.
Uniqueness
Thiophene, 2,3-dihydro-5-methyl-4-(1-methylethyl)-, 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
5-methyl-4-propan-2-yl-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-5-11(9,10)7(8)3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKKOCKDSZUHDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCS1(=O)=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)

![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)






